molecular formula C11H16N2S B1332057 2,6-Diethylphenylthiourea CAS No. 25343-30-0

2,6-Diethylphenylthiourea

Cat. No. B1332057
CAS RN: 25343-30-0
M. Wt: 208.33 g/mol
InChI Key: UQCMKQLHZQIUHB-UHFFFAOYSA-N
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Description

2,6-Diethylphenylthiourea is a chemical compound that is related to various research areas, including the synthesis of complex organic molecules and the development of compounds with potential biological activities. Although the provided papers do not directly discuss 2,6-Diethylphenylthiourea, they do provide insights into related compounds and their synthesis, molecular structures, and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that result in the formation of complex structures. For instance, the synthesis of Tetrakis(2,6-diethylphenyl)digermene involves the formation of a Ge=Ge bond and the molecule exhibits a twist and out-of-plane bending at the germanium atoms . Similarly, 2,6-Difluorobenzoylthiourea is synthesized through a reaction involving 2-amino-4,6-dimethoxyl pyrimidine and an isosulfocyanic ester derived from 2,6-difluorocarboxylic acid . These syntheses involve careful control of reaction conditions and the use of specific reagents to achieve the desired products.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques. For example, the molecular structure of Tetrakis(2,6-diethylphenyl)digermene is determined to have specific bond lengths and angles, indicating a precise geometric arrangement of atoms within the molecule . The structure of 2,6-Difluorobenzoylthiourea is characterized by IR, (^1HNMR) spectra, and elemental analysis, which provide detailed information about the arrangement of atoms and the presence of functional groups .

Chemical Reactions Analysis

The chemical reactions involving these compounds can lead to the formation of new materials with interesting properties. For instance, the one-pot reactions of 2,6-dipicolinoylbis(N,N-diethylthiourea) with metal salts result in the formation of trinuclear complexes with specific coordination geometries and magnetic properties . These reactions are significant for the development of materials with potential applications in areas such as magnetism and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure and vibrational characteristics of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) are determined using X-ray diffraction and quantum chemical DFT analysis, which reveal the conformation of the molecule and its characteristic vibrations . Similarly, the isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole exhibit a broad spectrum of anthelmintic activity, which is a result of their specific chemical structure and the presence of functional groups that interact with biological targets .

Scientific Research Applications

1. Pharmacological Evaluation

  • Application Summary: Thiourea derivatives have been synthesized and evaluated for their pharmacological properties. They were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
  • Methods of Application: The compounds were synthesized by the reaction of various anilines with CS2. The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
  • Results: The compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .

2. Photosynthesis Studies

  • Application Summary: 2,6-dichlorophenolindophenol (DCPIP), a redox indicator, is widely used to study electron transfer reactions in biological systems, including in the process of photosynthesis .
  • Methods of Application: DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation .
  • Results: The pH-dependence of DCPIP reduction rate in the presence of the photosystem II (PSII) was investigated. It was found that the maximum at the pH-dependence of the DCPIP reduction rate by PSII shifted by approximately 1 unit to the acidic region .

3. Organic Synthesis

  • Application Summary: Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions .
  • Methods of Application: Thioureas are synthesized by the reaction of various anilines with CS2 .
  • Results: The synthesized compounds can be used as intermediates in various organic synthetic reactions .

4. Industrial Applications

  • Application Summary: On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
  • Methods of Application: The specific methods of application can vary widely depending on the specific industry and application .
  • Results: The use of thioureas in these industries can enhance the properties of the final products .

5. Chemosensors

  • Application Summary: Thiourea derivatives find utilization as chemosensors .
  • Methods of Application: The specific methods of application can vary widely depending on the specific chemosensor and its intended use .
  • Results: The use of thioureas in these applications can enhance the properties of the chemosensors .

6. Flame Retardants

  • Application Summary: Thiourea derivatives are used as flame retardants .
  • Methods of Application: The specific methods of application can vary widely depending on the specific material and its intended use .
  • Results: The use of thioureas in these applications can enhance the flame retardant properties of the materials .

Safety And Hazards

The safety data sheet for “2,6-Diethylphenylthiourea” can be found on various chemical databases . It’s important to refer to these resources for detailed safety and hazard information.

properties

IUPAC Name

(2,6-diethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCMKQLHZQIUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179988
Record name Thiourea, (2,6-diethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylphenylthiourea

CAS RN

25343-30-0
Record name 2,6-Diethylphenylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25343-30-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176357
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, (2,6-diethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25343-30-0
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Record name 2,6-DIETHYLPHENYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SV Makarov - Russian chemical reviews, 2001 - pubs.rsc.org
Data on the structure, synthesis, stability and reactivity of sulfur-containing reducing agents with C–S or S–S bonds — sodium dithionite, sodium hydroxymethanesulfinate and thiourea …
Number of citations: 68 pubs.rsc.org

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